molecular formula C18H19NO4S B12797199 Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt CAS No. 55526-94-8

Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt

Cat. No.: B12797199
CAS No.: 55526-94-8
M. Wt: 345.4 g/mol
InChI Key: FDUYUVDBSOXQMI-UHFFFAOYSA-N
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Description

Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt is a chemical compound with the molecular formula C18H19NO4S It is a heterocyclic organic compound that contains a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt typically involves the reaction of 2-methylbenzoxazole with 4-sulfobutylphenylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The use of advanced equipment and technology helps in maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding reduced products.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt
  • Benzimidazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt

Uniqueness

Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt is unique due to its specific benzoxazole ring system and the presence of a sulfobutyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt (CAS: 55526-94-8) is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, structure-activity relationships, and relevant research findings.

  • Molecular Formula : C₁₈H₁₉NO₄S
  • Molar Mass : 345.42 g/mol
  • Synonyms : 2-Methyl-5-phenyl-3-(4-sulfonatobutyl)benzoxazolium, Benzoxazolium hydroxide inner salt

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives, including the inner salt of benzoxazolium. The compound exhibits selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans.

Table 1: Antimicrobial Activity of Benzoxazolium Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzoxazolium Inner SaltBacillus subtilis32 μg/mL
Benzoxazolium Inner SaltCandida albicans64 μg/mL

The structure–activity relationship (SAR) analysis indicates that modifications in the benzoxazole ring can significantly influence antimicrobial efficacy. Compounds with electron-donating groups generally exhibit enhanced activity compared to those with electron-withdrawing groups .

Anticancer Activity

In addition to its antimicrobial properties, benzoxazolium derivatives have shown promise in anticancer applications. Research indicates that certain derivatives possess selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various benzoxazole derivatives on cancer cell lines using a colorimetric assay (WST-1). The results indicated:

  • Compound A (a derivative): IC₅₀ = 10 μM against cancer cell line X
  • Compound B (benzoxazolium inner salt): IC₅₀ = 25 μM against cancer cell line Y

These findings suggest that benzoxazolium derivatives can be further explored as potential anticancer agents due to their selective toxicity profiles .

Structure-Activity Relationship (SAR)

The SAR studies of benzoxazole compounds reveal critical insights into their biological activities. For instance, the presence of specific substituents on the benzene ring affects both antimicrobial and anticancer activities.

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donatingIncreases activity
Electron-withdrawingDecreases activity
Alkyl chain lengthOptimal chain length enhances activity

The modification of substituents allows for targeted design of new derivatives with improved biological profiles.

Properties

CAS No.

55526-94-8

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

4-(2-methyl-5-phenyl-1,3-benzoxazol-3-ium-3-yl)butane-1-sulfonate

InChI

InChI=1S/C18H19NO4S/c1-14-19(11-5-6-12-24(20,21)22)17-13-16(9-10-18(17)23-14)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3

InChI Key

FDUYUVDBSOXQMI-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCCS(=O)(=O)[O-]

Origin of Product

United States

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